Lipophilicity Differential: 4-Isomer Exhibits 1.37 LogP Units Higher Than 2-Isomer
The calculated octanol-water partition coefficient (LogP) for 4-(5-methylfuran-2-yl)aniline is 3.42, compared to 2.05 for the 2-positional isomer as reported in vendor physicochemical datasets . This 1.37 log-unit increase corresponds to an approximately 23-fold higher lipophilicity for the para isomer, significantly affecting predicted membrane permeability, plasma protein binding, and metabolic clearance profiles in drug discovery contexts. The meta isomer is expected to fall between these values based on fragment-additivity models, though experimental determination is lacking in publicly available sources.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.42 |
| Comparator Or Baseline | 2-(5-methylfuran-2-yl)aniline (ortho isomer): LogP = 2.05 |
| Quantified Difference | ΔLogP = 1.37 (∼23-fold higher lipophilicity for para isomer) |
| Conditions | Calculated LogP values from vendor technical datasheets; methodology not explicitly stated but likely based on fragment-based algorithms (e.g., ACD/Labs or analogous). |
Why This Matters
A 1.37 LogP difference is well above the typical threshold for meaningful pharmacokinetic divergence; procurement of the specific positional isomer is critical when lipophilicity-driven properties such as CNS penetration, oral absorption, or metabolic stability are design parameters.
